An In-depth Technical Guide to the Core Chemical Properties of 2-Thiopseudouridine
An In-depth Technical Guide to the Core Chemical Properties of 2-Thiopseudouridine
Introduction
2-Thiopseudouridine (s²Ψ) is a modified nucleoside, an isomer of 2-thiouridine where the ribose sugar is attached to the C5 position of the 2-thiouracil base via a C-C glycosidic bond, in contrast to the N1-C1' bond found in standard ribonucleosides. This structural distinction, inherited from its parent compound pseudouridine (the "fifth nucleoside"), imparts unique conformational and base-pairing properties. The presence of a sulfur atom at the C2 position further modulates its electronic and steric characteristics, influencing RNA structure, stability, and biological function. This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-thiopseudouridine, intended for researchers in chemistry, molecular biology, and drug development.
Core Chemical Properties
The basic chemical identifiers and physical properties of 2-thiopseudouridine are summarized below. It is important to note that while core identification data is available, specific experimental values for properties like pKa and solubility are not widely reported for 2-thiopseudouridine itself. Therefore, data from the closely related N-glycosidic isomer, 2-thiouridine, is provided for comparative context.
| Property | Value | Reference |
| IUPAC Name | 5-(β-D-Ribofuranosyl)-2-thiouracil | |
| Synonyms | 2-thio-pseudo-U, 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one | [1] |
| CAS Number | 59464-18-5 | [1] |
| Chemical Formula | C₉H₁₂N₂O₅S | [1] |
| Molecular Weight | 260.27 g/mol | [1] |
| Exact Mass | 260.04700 u | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (N3-H) | ~8.1 (Estimated based on 2-thiouridine) | |
| Solubility | Likely soluble in DMSO, DMF, and aqueous buffers (based on 4-thiouridine) |
Spectroscopic and Analytical Characteristics
Spectroscopic data for 2-thiopseudouridine is not extensively published. The following table provides expected values based on analyses of 2-thiouridine and pseudouridine derivatives, which are structurally similar.
| Technique | Observation | Reference |
| UV-Vis Spectroscopy | λmax ≈ 273 nm in H₂O (similar to 2-thiouridine) | |
| ¹H NMR Spectroscopy | Ribose protons (δ 3.5-6.0 ppm), pyrimidine H6 proton. Imino proton (N3-H) expected at low field (δ > 12 ppm). | |
| ¹³C NMR Spectroscopy | Thiocarbonyl (C2) signal expected at low field (δ ≈ 175-190 ppm). | |
| Mass Spectrometry | Isomeric with 2-thiouridine ("mass-silent"). Identification in RNA fragments typically requires chemical derivatization to introduce a mass tag on the pseudouridine base. |
Mass Spectrometry Analysis
The identification of pseudouridine and its derivatives within RNA sequences by mass spectrometry is a non-trivial challenge because the C-C glycosidic bond makes it a "mass-silent" isomer of its corresponding N-glycosidic nucleoside. Consequently, 2-thiopseudouridine has the same mass as 2-thiouridine. Standard mass spectrometric analysis of RNA fragments will not distinguish between the two.
To overcome this, chemical derivatization methods are employed. Reagents such as N-cyclohexyl-N'-β-(4-methylmorpholinium)ethylcarbodiimide p-tosylate (CMCT) or acrylonitrile selectively react with the pseudouridine base, adding a specific mass tag (252 Da for CMCT, 53 Da for acrylonitrile). By comparing the mass spectra of RNA fragments before and after derivatization, the presence and location of pseudouridine residues can be determined.
Caption: Workflow for identifying 2-thiopseudouridine in RNA via mass spectrometry.
Experimental Protocols
Synthesis of Pseudouridine Derivatives (General Protocol)
Objective: To synthesize a protected pseudouridine precursor. This protocol is adapted from methodologies for creating pseudouridine and its derivatives.
Materials:
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Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
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A suitable pyrimidine precursor (e.g., 5-bromo-2,4-bis(trimethylsilyloxy)pyrimidine)
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Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
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Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄)
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Reagents for deprotection (e.g., sodium methoxide in methanol, aqueous ammonia)
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Silica gel for column chromatography
Methodology:
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Preparation of the Pyrimidine Base: The uracil precursor is silylated to enhance its solubility and reactivity. For example, uracil is refluxed with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
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Glycosylation (C-C Bond Formation): The protected ribose derivative and the silylated pyrimidine are dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon). The solution is cooled (e.g., to 0°C), and a Lewis acid catalyst (e.g., SnCl₄) is added dropwise. The reaction is stirred and allowed to warm to room temperature, with progress monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The crude product is purified by silica gel column chromatography to isolate the protected pseudouridine.
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Deprotection: The protecting groups (e.g., benzoyl groups on the ribose) are removed. This is typically achieved by treatment with a base, such as sodium methoxide in methanol, followed by neutralization.
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Thionation: The resulting pseudouridine is then subjected to a thionation reaction to convert the C2 carbonyl group to a thiocarbonyl. This can be achieved using reagents like Lawesson's reagent in a suitable solvent like anhydrous dioxane or pyridine. The reaction progress is monitored by TLC or HPLC.
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Final Purification: The final 2-thiopseudouridine product is purified, typically by column chromatography or preparative HPLC.
Caption: Generalized workflow for the chemical synthesis of 2-thiopseudouridine.
Biological Significance and Reactivity
Role in RNA Structure and Function The biological importance of 2-thiopseudouridine can be inferred from the distinct roles of its constituent modifications: the C-C glycosidic bond of pseudouridine and the 2-thio group of 2-thiouridine.
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Structural Stabilization: Pseudouridine introduces an additional hydrogen bond donor at the N1 position and enhances base stacking, which can stabilize RNA secondary and tertiary structures. The 2-thio modification is known to further enhance the stability of duplexes, particularly A-U base pairs, by promoting a C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. The combination of these features in 2-thiopseudouridine is expected to confer significant conformational rigidity and thermal stability to RNA structures.
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Codon Recognition: In transfer RNA (tRNA), 2-thiouridine derivatives are often found at the wobble position (position 34) of the anticodon. The 2-thio modification helps to restrict base pairing, favoring recognition of A over G in the third position of the mRNA codon, thereby ensuring translational fidelity. It is plausible that 2-thiopseudouridine, if present in a similar context, would serve a comparable role in fine-tuning codon-anticodon interactions.
Chemical Reactivity The primary site of chemical reactivity in 2-thiopseudouridine, beyond the standard ribose hydroxyl groups, is the C2-thiocarbonyl group. This group is susceptible to:
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Oxidative Desulfurization: The thiocarbonyl group can be oxidized, leading to the removal of sulfur and its replacement with an oxygen atom, converting the nucleoside back to pseudouridine. This reaction can occur under conditions of oxidative stress.
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Alkylation: The sulfur atom is a soft nucleophile and can be alkylated by various electrophiles.
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Phosphoramidite Chemistry: For incorporation into synthetic oligonucleotides, the ribose hydroxyl groups are protected, and a phosphoramidite moiety is added to the 3'-hydroxyl group. Care must be taken during the subsequent oxidation step in solid-phase synthesis, as standard iodine-based oxidants can lead to desulfurization. Milder oxidizing agents, such as tert-butyl hydroperoxide, are often used to preserve the thiocarbonyl group.
